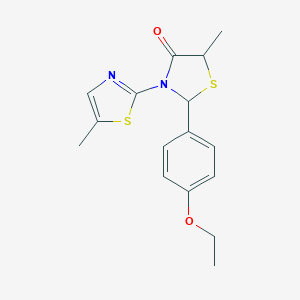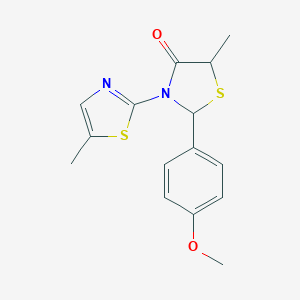![molecular formula C27H24N4O3S B277757 N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-naphthoyl)thiourea](/img/structure/B277757.png)
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-naphthoyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-naphthoyl)thiourea, also known as JWH-250, is a synthetic cannabinoid that was first synthesized in 1995. It belongs to the family of synthetic cannabinoids that are designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the primary psychoactive compound found in marijuana. JWH-250 has gained popularity in recent years due to its potent psychoactive effects and its ability to bind to the same receptors in the brain as THC.
Mécanisme D'action
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-naphthoyl)thiourea acts on the same receptors in the brain as THC, specifically the cannabinoid type 1 (CB1) receptor. It binds to the receptor and activates a signaling pathway that leads to the release of various neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-naphthoyl)thiourea.
Biochemical and Physiological Effects:
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-naphthoyl)thiourea has been shown to produce a range of biochemical and physiological effects in the body. These include increased heart rate, blood pressure, and body temperature, as well as changes in mood and behavior. Chronic use of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-naphthoyl)thiourea has been linked to negative effects on cognitive function and mental health.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-naphthoyl)thiourea is a useful tool for studying the effects of synthetic cannabinoids on the brain and body. Its potency and ability to bind to the same receptors as THC make it a valuable tool for researchers. However, its addictive properties and negative effects on cognitive function and mental health make it a challenging compound to work with.
Orientations Futures
There are many future directions that could be explored in the study of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-naphthoyl)thiourea and other synthetic cannabinoids. One area of interest is the development of new compounds that are less addictive and have fewer negative effects on cognitive function and mental health. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the brain and body, particularly with regards to addiction and mental health. Finally, there is a need for more research into the mechanisms of action of synthetic cannabinoids and how they interact with the CB1 receptor in the brain.
Méthodes De Synthèse
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-naphthoyl)thiourea is synthesized by reacting 2-naphthoyl chloride with 4-(2-furoyl)-1-piperazine and thiourea in the presence of a base. The resulting compound is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-naphthoyl)thiourea has been used extensively in scientific research to study the effects of synthetic cannabinoids on the brain and body. It has been shown to have potent psychoactive effects and can produce a range of physiological and behavioral effects similar to those produced by THC. Studies have also shown that N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-naphthoyl)thiourea can be addictive and can have negative effects on cognitive function and mental health.
Propriétés
Formule moléculaire |
C27H24N4O3S |
|---|---|
Poids moléculaire |
484.6 g/mol |
Nom IUPAC |
N-[[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C27H24N4O3S/c32-25(21-8-7-19-4-1-2-5-20(19)18-21)29-27(35)28-22-9-11-23(12-10-22)30-13-15-31(16-14-30)26(33)24-6-3-17-34-24/h1-12,17-18H,13-16H2,(H2,28,29,32,35) |
Clé InChI |
RXJSDJYWQKEMMN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC4=CC=CC=C4C=C3)C(=O)C5=CC=CO5 |
SMILES canonique |
C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC4=CC=CC=C4C=C3)C(=O)C5=CC=CO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-dimethyl-N-{4-[2-(4-quinazolinyl)vinyl]phenyl}amine](/img/structure/B277674.png)
![N-{4-[2-(1,3-benzothiazol-2-yl)vinyl]-3-chlorophenyl}-N,N-dimethylamine](/img/structure/B277675.png)
![3-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-1,3-benzothiazol-3-ium](/img/structure/B277676.png)
![4-[2-(1-Isoquinolinyl)vinyl]phenylamine](/img/structure/B277677.png)

![2-[2-(2,4,5-Trimethoxyphenyl)vinyl]quinoline](/img/structure/B277681.png)


![2-[4-(Dimethylamino)phenyl]-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B277686.png)




